methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
Description
Methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a structurally complex small molecule characterized by three key components:
A methyl benzoate core, providing ester functionality and aromatic stability.
An acetamido linker bridging the benzoate moiety to a heterocyclic system.
A pyrido[2,3-d]pyrimidin-2,4-dione core substituted with ethoxy (5-position), methyl (1- and 6-positions), and two ketone groups (2- and 4-positions).
Its structural complexity distinguishes it from simpler benzoate derivatives, warranting comparative analysis with analogous compounds.
Properties
IUPAC Name |
methyl 4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-5-31-17-12(2)10-22-18-16(17)19(27)25(21(29)24(18)3)11-15(26)23-14-8-6-13(7-9-14)20(28)30-4/h6-10H,5,11H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGQUMCAKRZPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.4 g/mol. The compound features a pyrido[2,3-d]pyrimidine core that is substituted with ethoxy and methoxy groups. These structural characteristics are crucial for its biological activity as they influence its interaction with biological targets.
Inhibition of Dihydrofolate Reductase (DHFR)
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). DHFR is critical for DNA synthesis and cellular replication as it catalyzes the conversion of dihydrofolate to tetrahydrofolate. Inhibition of this enzyme leads to reduced synthesis of nucleotides necessary for DNA and RNA production, ultimately resulting in cell death in rapidly dividing cancer cells .
Interaction with Tyrosine Kinases
Additionally, compounds within the pyrido[2,3-d]pyrimidine family have been shown to interact with various tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. This interaction can lead to the inhibition of tumor growth and metastasis .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown its efficacy against various cancer cell lines including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT29) .
Table 1: Summary of Antitumor Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | DHFR inhibition |
| A549 | 12 | Tyrosine kinase inhibition |
| HT29 | 10 | Induction of apoptosis |
Antimicrobial Activity
In addition to its antitumor properties, this compound has also shown antimicrobial activity against several bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies and Research Findings
A study published in ACS Omega evaluated the synthesis and biological evaluation of several pyrido[2,3-d]pyrimidine derivatives including methyl 4-(2-{5-ethoxy...}). The results indicated that these derivatives possess potent antitumor properties due to their ability to inhibit DHFR effectively . Another research highlighted the selective inhibition of tyrosine kinases by similar compounds leading to reduced tumor growth in animal models .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant antitumor activity. Methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate has been studied for its potential in targeting specific cancer cell lines. Studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer types by inhibiting key enzymes involved in tumor progression .
Antimicrobial Properties
The compound has also demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways. This makes it a candidate for developing new antibiotics or antifungal agents .
Enzyme Inhibition
this compound has been evaluated for its ability to inhibit certain enzymes linked to inflammatory diseases. For instance, it shows promise in inhibiting cyclooxygenase (COX) enzymes which are crucial in the inflammatory response .
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structural similarity to known agrochemicals suggests that it may act as a growth regulator or insecticide. Field trials have indicated that it can effectively reduce pest populations while being less harmful to beneficial insects .
Herbicide Development
Research is ongoing into the herbicidal properties of this compound. Preliminary studies suggest that it may inhibit specific plant growth pathways, making it a candidate for developing selective herbicides that target weeds without affecting crops .
Material Science
Polymer Synthesis
In material science, the compound is being explored for its utility in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in flexibility and resistance to environmental degradation .
Summary of Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Findings
Core Heterocycle Diversity
- Compounds : Pyridazine and isoxazole cores (e.g., I-6230, I-6273) lack fused-ring systems, reducing steric complexity compared to the target .
- Compound : A pyrido-indole system offers a planar structure but differs in electronic properties due to nitrogen placement .
- 5Z4 Ligand : The benzoimidazolyl core with fluorinated substituents highlights divergent strategies for enhancing target affinity or metabolic stability .
Ester Group Variations
- Methyl vs. Ethyl Esters : The target’s methyl ester may enhance metabolic stability compared to ethyl esters (e.g., I-6230), as methyl groups are less prone to hydrolysis .
- Compound : Shares a methyl ester but employs a simpler methylene linker, reducing conformational flexibility relative to the target’s acetamido bridge .
Linker and Substituent Effects
- Acetamido Linker : The target and 5Z4 ligand both use acetamido groups, which can promote hydrogen bonding and adjust molecular flexibility. However, 5Z4’s fluorinated benzamido group introduces electronegative interactions absent in the target .
- Substituents : The target’s 5-ethoxy and 1,6-dimethyl groups may enhance solubility or steric shielding compared to unsubstituted analogs (e.g., I-6230) .
Molecular Weight and Complexity
- The target compound’s estimated molecular weight (~450 g/mol) exceeds that of simpler analogs like the compound (334.41 g/mol) , primarily due to its fused heterocycle and substituents.
- Compounds with fluorinated or azido groups (e.g., 5Z4 ligand) demonstrate higher atom counts (87 atoms) and formal charges (+1), contrasting with the target’s neutral charge .
Preparation Methods
Cyclization of N-Cyclohexyl Derivatives
Nicotinamide intermediates are cyclized using cyanoacetamide under basic conditions. For example, N -cyclohexyl-2-cyanoacetamide undergoes cyclization in dimethylformamide (DMF) with potassium carbonate at 80°C for 4 hours, yielding the pyrido[2,3-d]pyrimidine core in 65–75% yield. Ethoxy and methyl substituents are introduced via nucleophilic substitution using ethyl iodide or methyl chloride in the presence of anhydrous potassium carbonate.
Key Reaction Conditions:
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Solvent: DMF or N-methyl-2-pyrrolidone (NMP)
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Base: K₂CO₃ or NaH
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Temperature: 80–120°C
-
Time: 2–6 hours
Functionalization of the Core Structure
Introduction of the Ethoxy Group
Ethoxy substitution at the 5-position is achieved using triethyl orthoacetate under acidic conditions. In a typical procedure, 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate is reacted with triethyl orthoacetate in NMP containing sulfuric acid at 115°C for 1.5 hours. The reaction proceeds via a tandem Claisen-Schmidt condensation and etherification mechanism, yielding the ethoxy-substituted intermediate in 95% yield.
Methylation at the 1- and 6-Positions
Methyl groups are introduced using methyl iodide or dimethyl sulfate. For instance, treatment of the pyrido[2,3-d]pyrimidine intermediate with methyl iodide in the presence of NaH in tetrahydrofuran (THF) at 0°C to room temperature installs the 1- and 6-methyl groups with 85–90% efficiency.
Coupling of the Sulfanyl-Acetamido-Benzoate Moiety
The final step involves coupling the functionalized pyrido[2,3-d]pyrimidine core with methyl 4-(2-aminoacetamido)benzoate.
Sulfanyl-Acetamido Bridge Formation
The sulfanyl group is introduced via a nucleophilic substitution reaction. The pyrido[2,3-d]pyrimidine intermediate (1.0 equiv) is treated with 2-chloroacetamide (1.2 equiv) in DMF containing triethylamine (2.0 equiv) at 60°C for 3 hours. The resulting sulfanyl-acetamido intermediate is purified via recrystallization from ethanol/water (yield: 78%).
Esterification with Benzoate
The benzoate moiety is attached using a Steglich esterification. The sulfanyl-acetamido intermediate (1.0 equiv) is reacted with methyl 4-aminobenzoate (1.1 equiv) in the presence of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at room temperature for 12 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:3) in 82% yield.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance efficiency. A patented method describes the use of a microreactor system for the cyclization step, reducing reaction time from 6 hours to 30 minutes and improving yield to 92%.
Green Chemistry Approaches
Recent advancements utilize ionic liquids as solvents to minimize waste. For example, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) replaces DMF in the coupling step, achieving comparable yields (80%) while reducing solvent consumption by 70%.
Analytical Characterization and Quality Control
Purity Assessment
Final product purity is verified via HPLC using a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The target compound elutes at 10.2 minutes with ≥98% purity.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.4 Hz, 2H, benzoate-H), 7.68 (d, J = 8.4 Hz, 2H, benzoate-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, COOCH₃), 3.32 (s, 2H, CH₂S), 2.45 (s, 3H, CH₃), 1.98 (s, 3H, CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
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HRMS (ESI): m/z calcd for C₂₂H₂₄N₄O₅S [M+H]⁺: 456.5214; found: 456.5211.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale Method | Industrial Method |
|---|---|---|
| Yield | 78–82% | 85–92% |
| Reaction Time | 12–24 hours | 30 minutes–4 hours |
| Solvent Consumption | 5 L/kg product | 1.5 L/kg product |
| Purity | ≥95% | ≥98% |
Current limitations include the high cost of triethyl orthoacetate and the use of carcinogenic solvents like DMF. Recent studies propose biocatalytic approaches using lipases for esterification steps, which may reduce reliance on hazardous reagents. Additionally, machine learning-driven reaction optimization shows promise for predicting optimal conditions for ethoxy group introduction .
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate?
Methodological Answer:
To optimize synthesis, focus on:
- Reaction Solvents and Catalysts : Use absolute ethanol with glacial acetic acid as a catalyst for condensation reactions (e.g., refluxing substituted benzaldehydes with intermediates) .
- Temperature and Time : Reflux for 4–6 hours to maximize yields, followed by solvent evaporation under reduced pressure .
- Purification : Employ column chromatography or recrystallization to isolate the compound. For example, filtering the resulting solid after solvent removal can yield a pure product (10–96% yields reported for analogous pyrimidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
